molecular formula C18H16Cl2N2O3S B5210117 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide

Cat. No. B5210117
M. Wt: 411.3 g/mol
InChI Key: FRYPKWXSGBJLBE-QPJJXVBHSA-N
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Description

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is known to inhibit the activity of the heat shock protein 90 (Hsp90), which is an important molecular chaperone that is involved in the folding, stabilization, and degradation of various proteins.

Scientific Research Applications

DBeQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DBeQ has been shown to inhibit the activity of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, which is known to be overexpressed in cancer cells and is involved in the stabilization of various oncogenic proteins. Inhibition of this compound by DBeQ leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth. DBeQ has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein, respectively.

Mechanism of Action

DBeQ inhibits the activity of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide by binding to the ATP-binding pocket of the protein. This compound requires ATP for its activity, and inhibition of ATP binding by DBeQ leads to the degradation of client proteins that are dependent on this compound for their stability. DBeQ has been shown to be a selective inhibitor of this compound, with minimal effects on other molecular chaperones.
Biochemical and Physiological Effects:
DBeQ has been shown to have significant effects on the biochemical and physiological processes in cells and animals. In cancer cells, DBeQ leads to the degradation of various oncogenic proteins, resulting in the inhibition of cell growth and induction of apoptosis. In animal models of Alzheimer's disease and Parkinson's disease, DBeQ has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, respectively, resulting in the prevention of neurodegeneration. DBeQ has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DBeQ has several advantages for lab experiments, including its selectivity for N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide and its ability to inhibit the activity of this compound in a dose-dependent manner. However, DBeQ has several limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on DBeQ, including the development of more potent and selective inhibitors of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, the investigation of the effects of DBeQ on other molecular chaperones, and the exploration of the therapeutic potential of DBeQ in other diseases. Additionally, the development of new methods for the delivery of DBeQ to target tissues and cells could enhance its therapeutic potential.

Synthesis Methods

The synthesis of DBeQ involves several steps, including the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl thiol. The thiol is then reacted with ethylene oxide to form 2-[(2,4-dichlorobenzyl)thio]ethyl alcohol, which is then reacted with 3-nitrophenyl acrylate to form DBeQ. The synthesis of DBeQ is a multi-step process that requires expertise in organic chemistry.

properties

IUPAC Name

(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c19-15-6-5-14(17(20)11-15)12-26-9-8-21-18(23)7-4-13-2-1-3-16(10-13)22(24)25/h1-7,10-11H,8-9,12H2,(H,21,23)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPKWXSGBJLBE-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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